

# 1-(Cyclopropylsulfonyl)piperazine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

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## In-depth Technical Guide: 1-(Cyclopropylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Cyclopropylsulfonyl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, and while specific biological data and experimental protocols for this exact molecule are not extensively available in public literature, this guide also explores the synthesis and biological activities of structurally related compounds to provide a foundational understanding for research and development professionals.

## Chemical Identity and Properties

**1-(Cyclopropylsulfonyl)piperazine** is a substituted piperazine derivative. The hydrochloride salt is the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of **1-(Cyclopropylsulfonyl)piperazine** and its Hydrochloride Salt

Property	1-(Cyclopropylsulfonyl)piperazine (Parent Compound)	1-(Cyclopropylsulfonyl)piperazine hydrochloride
PubChem CID	45496790	66617637[1]
CAS Number	Not explicitly assigned in major databases	1057385-13-3[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S	C <sub>7</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub> S[1]
Molecular Weight	190.26 g/mol (calculated)	226.73 g/mol [1]
Canonical SMILES	C1CC1S(=O)(=O)N2CCNCC2	C1CC1S(=O)(=O)N2CCNCC2.Cl
InChI Key	XMQSYWUXRAPUHP-UHFFFAOYSA-N	XMQSYWUXRAPUHP-UHFFFAOYSA-N[1]

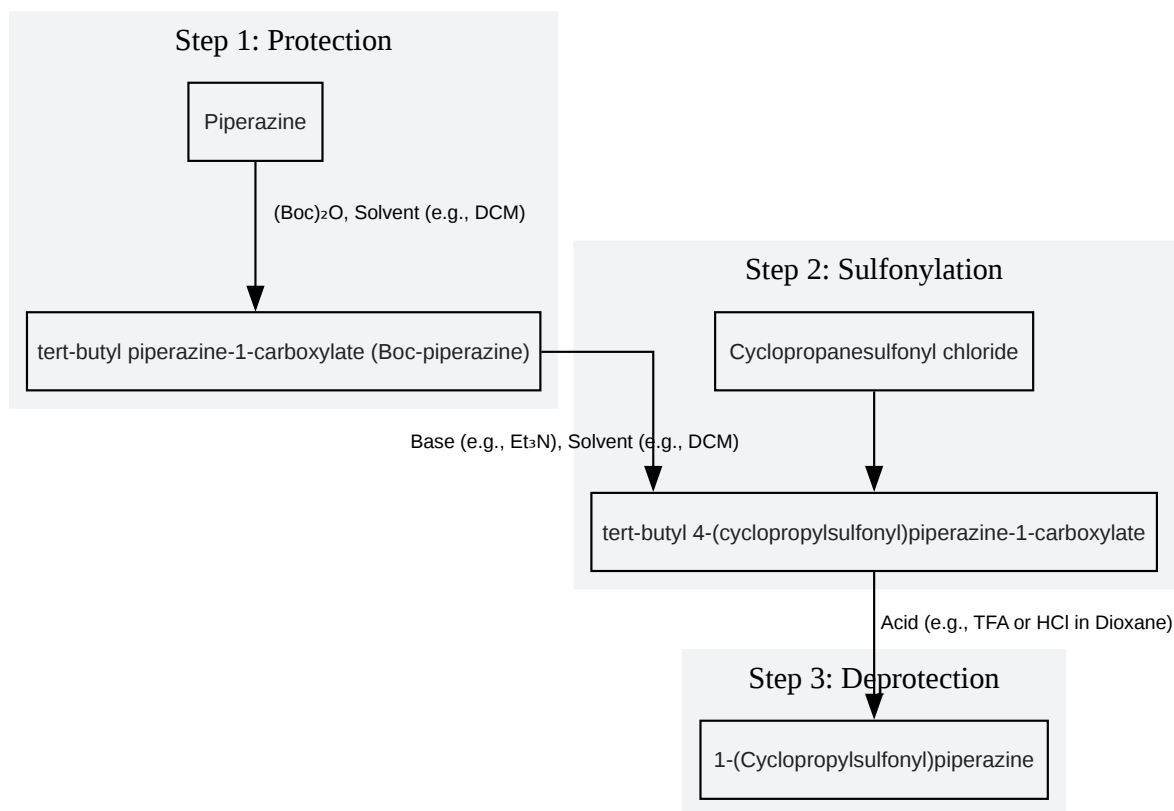
## Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of **1-(Cyclopropylsulfonyl)piperazine** is not readily available in peer-reviewed journals, a general synthetic strategy can be inferred from standard organic chemistry principles and protocols for similar N-substituted piperazines. The synthesis would likely involve the reaction of piperazine with cyclopropanesulfonyl chloride.

A common challenge in the synthesis of monosubstituted piperazines is preventing disubstitution. A typical approach to achieve monosubstitution involves the use of a protecting group on one of the piperazine nitrogens.

## General Experimental Workflow for N-Sulfonylation of Piperazine

The following diagram illustrates a plausible synthetic workflow for preparing **1-(Cyclopropylsulfonyl)piperazine**, likely starting from a protected piperazine derivative.



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Caption: General synthetic workflow for **1-(Cyclopropylsulfonyl)piperazine**.

## Methodological Considerations

- **Protection:** The use of a tert-butyloxycarbonyl (Boc) protecting group is common for one of the piperazine nitrogens to ensure monosubstitution.
- **Sulfonylation:** The reaction of the protected piperazine with cyclopropanesulfonyl chloride would be carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

- Deprotection: The final step involves the removal of the Boc group under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol, to yield the desired product.

## Biological Activity and Potential Applications

Specific biological data for **1-(Cyclopropylsulfonyl)piperazine** is scarce in the public domain. However, the broader class of sulfonylpiperazine derivatives has attracted significant interest in drug discovery for their diverse pharmacological activities. These compounds are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors.

The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry. The piperazine ring can provide favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the sulfonyl group can participate in key binding interactions with target proteins.

## General Biological Activities of Sulfonylpiperazine Derivatives

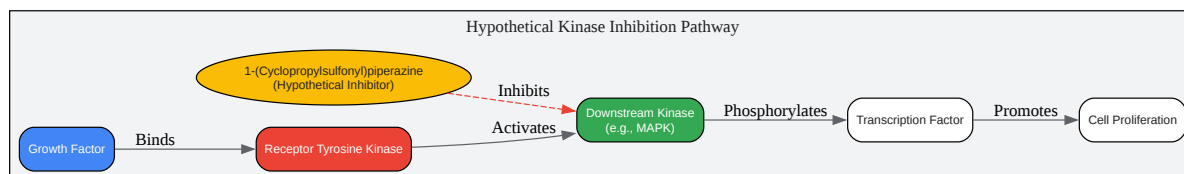
Research on various sulfonylpiperazine derivatives has revealed a wide range of biological activities, including:

- Antimicrobial activity: Some sulfonylpiperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer activity: These compounds have been investigated for their inhibitory effects on enzymes crucial for cancer cell proliferation and invasion, such as kinases and matrix metalloproteinases.
- Neurological applications: The structural motif is found in drugs targeting neurological disorders.

## Potential Signaling Pathways of Interest

Given the broad activities of related compounds, **1-(Cyclopropylsulfonyl)piperazine** could potentially interact with various signaling pathways. The following diagram illustrates a

hypothetical interaction with a generic kinase signaling pathway, a common target for piperazine-containing drugs.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

## Conclusion for Drug Development Professionals

**1-(Cyclopropylsulfonyl)piperazine** represents a chemical entity with potential for further investigation in drug discovery programs. While direct biological data is limited, the well-established versatility of the sulfonylpiperazine scaffold suggests that this compound could be a valuable building block or lead structure. Researchers are encouraged to undertake screening assays to elucidate its biological targets and potential therapeutic applications. The synthetic methodologies outlined provide a starting point for the preparation of this and related compounds for further study. The exploration of its activity against various kinases, proteases, and G-protein coupled receptors could be a fruitful area of research.

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## References

- 1. 1-(Cyclopropanesulfonyl)piperazine hydrochloride | C<sub>7</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>2</sub>S | CID 66617637 - PubChem [pubchem.ncbi.nlm.nih.gov]
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